molecular formula C6H11NO3 B1296854 N-acetyl-2-methylalanine CAS No. 5362-00-5

N-acetyl-2-methylalanine

Cat. No.: B1296854
CAS No.: 5362-00-5
M. Wt: 145.16 g/mol
InChI Key: BSIWIVCJKKGHQY-UHFFFAOYSA-N
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Description

N-acetyl-2-methylalanine is a chemical compound known for its significant biological and chemical properties. It is also referred to as 2-acetamido-2-methylpropanoic acid. This compound has a molecular formula of C6H11NO3 and a molecular weight of 145.16 g/mol . It is characterized by the presence of an acetyl group attached to the nitrogen atom of 2-methylalanine, making it a derivative of alanine.

Scientific Research Applications

N-acetyl-2-methylalanine has a wide range of applications in scientific research:

Safety and Hazards

N-acetyl-2-methylalanine is considered an irritant . It is recommended to avoid contact with skin and eyes, avoid breathing vapors or mists, and not to ingest . If swallowed, immediate medical assistance should be sought .

Mechanism of Action

Target of Action

The primary targets of N-acetyl-2-methylalanine are currently unknown. The compound is structurally similar to N-acetylalanine, which has been shown to target Aldose reductase in humans . .

Biochemical Pathways

Acetylated amino acids like n-acetylalanine are known to be involved in various biochemical pathways

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Research on similar compounds, such as N-acetylalanine, suggests that these compounds can be rapidly absorbed and distributed throughout the body . .

Biochemical Analysis

Biochemical Properties

N-acetyl-2-methylalanine participates in several biochemical reactions. It interacts with enzymes such as alanine transaminase, which catalyzes the transfer of amino groups. This interaction is essential for the metabolism of amino acids and the production of energy. Additionally, this compound can interact with proteins and other biomolecules, forming complexes that influence cellular functions .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the activity of signaling molecules, leading to changes in cellular responses. Moreover, this compound can impact gene expression by interacting with transcription factors, thereby regulating the synthesis of specific proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression and cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes and improving cellular function. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as alanine transaminase and pyruvate dehydrogenase, playing a role in amino acid metabolism and energy production. The compound can influence metabolic flux and metabolite levels, affecting the overall metabolic state of cells. Additionally, this compound can be converted into other metabolites, further integrating into various biochemical pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the localization and accumulation of this compound, influencing its activity and function. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. This localization can affect its function, as different cellular environments provide distinct biochemical contexts. For example, this compound may localize to the mitochondria, where it can influence energy production and metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-acetyl-2-methylalanine can be synthesized through various methods. One common approach involves the amidation of 2-methylalanine with acetic anhydride under mild conditions. The reaction typically requires a catalyst such as pyridine to facilitate the acetylation process .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where 2-methylalanine is reacted with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-acetyl-2-methylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

N-acetyl-2-methylalanine can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific acetylation pattern and the presence of a methyl group, which influences its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-acetamido-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-4(8)7-6(2,3)5(9)10/h1-3H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSIWIVCJKKGHQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10968389
Record name N-(1-Hydroxyethylidene)-2-methylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10968389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5362-00-5
Record name 5362-00-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32590
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(1-Hydroxyethylidene)-2-methylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10968389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 41.2 g (0.4 mmol) of alpha-aminoisobutyric acid, 100 ml pyridine, and 100 ml water is stirred at 0°-5° C. and 45.0 ml (0.45 mmol) of acetic anhydride is added over a period of 30 min. Solution is observed after 1 hr and the mixture is allowed to stand at room temperature for 10 hrs. The reaction mixture is diluted with 500 ml water and evaporated in vacuo. The residue is then recrystallized from water, dried in vacuo affording 37.0 g N-acetyl-alpha-aminoisobutyric acid.
Quantity
41.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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